4-Pentynoic Acid Ethyl Ester-d5
Description
4-Pentynoic Acid Ethyl Ester-d5 (CAS 63093-41-4, deuterated form) is a stable isotope-labeled analog of 4-Pentynoic Acid Ethyl Ester (ethyl pent-4-ynoate). Its molecular formula is C₇H₅D₅O₂, with five deuterium atoms likely incorporated into the ethyl ester group (-OCH₂CD₃). This compound is widely utilized in organic synthesis, particularly in copper-catalyzed regioselective silylcupration reactions to form α-vinylsilanes . Its deuterated nature makes it valuable in pharmacokinetic studies, metabolic tracing, and mechanistic investigations, where isotopic labeling minimizes interference with reaction pathways while enabling precise analytical detection .
Properties
Molecular Formula |
C₇H₅D₅O₂ |
|---|---|
Molecular Weight |
131.18 |
Synonyms |
4-(Ethoxycarbonyl)-1-Butyne-d5; Ethyl 4-Pentynoate-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 4-Pentynoic Acid Ethyl Ester-d5 and related compounds:
Table 1: Comparative Analysis of 4-Pentynoic Acid Ethyl Ester-d5 and Analogous Compounds
Key Comparisons
Structural and Functional Differences Alkyne vs. Saturated Chains: The alkyne group in 4-Pentynoic Acid Ethyl Ester-d5 enables unique reactivity in cycloisomerization and click chemistry, unlike saturated esters like Ethyl 4-methylpentanoate, which lack π-bonds for such transformations . Deuterium Isotope Effects: The deuterated analog exhibits nearly identical chemical behavior to its non-deuterated counterpart but provides distinct advantages in mass spectrometry and NMR studies due to isotopic labeling .
Synthetic Applications Click Chemistry: Both 4-Pentynoic Acid Ethyl Ester-d5 and 5-Hexynoic Acid are used in azide-alkyne cycloadditions, but the former’s ester group enhances solubility in organic media compared to carboxylic acids . Catalytic Cyclization: 4-Pentynoic Acid Ethyl Ester undergoes copper-catalyzed cyclization to form lactones, a reaction less feasible with non-alkyne esters like Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, which instead participate in carbonyl condensations .
Stability and Handling Hydrolytic Sensitivity: The ester group in 4-Pentynoic Acid Ethyl Ester-d5 is prone to hydrolysis under acidic/alkaline conditions, necessitating anhydrous reaction setups. In contrast, trifluoro-dioxo analogs (e.g., Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate) are more reactive toward nucleophiles but less moisture-sensitive . Thermal Stability: Branched esters like Ethyl 4-methylpentanoate exhibit higher thermal stability due to reduced steric strain, unlike alkyne-containing esters, which may decompose under prolonged heating .
Safety and Regulatory Notes Flammability: 4-Pentynoic Acid Ethyl Ester-d5 shares flammability hazards (P210, P233) with its non-deuterated form, requiring storage in tightly sealed containers away from ignition sources .
Research Findings and Mechanistic Insights
- Isotopic Tracing: 4-Pentynoic Acid Ethyl Ester-d5 has been employed in pharmacokinetic studies to track metabolite formation without altering reaction pathways, leveraging deuterium’s non-radioactive detectability .
- Reaction Kinetics : Comparative studies show that deuterated esters exhibit slightly slower reaction rates in silylcupration due to the kinetic isotope effect, though this difference is marginal (<10%) in most synthetic applications .
- Catalytic Efficiency: In copper-mediated cyclizations, 4-Pentynoic Acid Ethyl Ester-d5 achieves comparable yields to its non-deuterated form, confirming minimal isotopic interference in transition metal catalysis .
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